(3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid
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Overview
Description
Tetracenomycin F2 is a tetracenomycin. It is a conjugate acid of a tetracenomycin F2(1-).
Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Hydrogenation and Synthesis of Intermediates
This compound has been used in the asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids, producing enantioselective 2-hydroxy-4-arylbutanoic acids. This process is valuable for synthesizing intermediates in various chemical syntheses, such as ACE inhibitors (Zhu et al., 2010).
Electrochemical and pH-responsive Studies
Investigations into the redox behavior of hydroxyanthracenediones, which are structurally similar, have been conducted. These studies examine the pH- and temperature-dependent electrochemical properties, providing insights into potential applications in analytical chemistry (Ahmad et al., 2015).
Enzyme-catalyzed Reactions
Research on the enzyme-catalyzed reductions of 2-oxo acids, including those with oxygen-containing side chains, has been conducted. This offers insights into the biosynthesis and manipulation of similar compounds for various applications (Bhalay et al., 2000).
Spectroelectrochemical Analysis
The synthesis and spectroelectrochemical behavior of related compounds have been studied. These findings are important for the development of luminescent molecular crystals and other applications in materials science (Kowalski et al., 2009).
Biological and Medicinal Research
Anticancer Studies
Some compounds structurally similar to (3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid have been isolated from marine organisms and studied for their anticancer properties. This points to potential biological activities and medicinal applications (Wright et al., 2009).
Synthesis of Bioactive Derivatives
The reaction of similar compounds with various reagents has been explored to produce novel derivatives with potential antibacterial activity, suggesting possible applications in developing new pharmaceuticals (Abubshait, 2007).
Biopolymer and Biotechnological Applications
Research into polyhydroxyalkanoates (PHA), which includes compounds structurally related to the given chemical, highlights its potential use in biodegradable plastics and other biotechnological applications (Steinbüchel & Füchtenbusch, 1998).
Chemical Synthesis and Stereochemistry
Studies on the synthesis and stereochemistry of related 2-hydroxycarboxylic acids provide valuable information for the chemical manipulation and production of stereochemically complex molecules (Willadsen & Eggerer, 1975).
Properties
Molecular Formula |
C20H16O8 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9H-anthracen-2-yl)-3-hydroxybut-3-enoic acid |
InChI |
InChI=1S/C20H16O8/c1-8(21)16-10(4-13(23)7-15(25)26)2-9-3-11-5-12(22)6-14(24)17(11)20(28)18(9)19(16)27/h2,4-6,22-24,27H,3,7H2,1H3,(H,25,26)/b13-4+ |
InChI Key |
OVIPDYYHLHEFDF-YIXHJXPBSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C2CC3=C(C(=CC(=C3)O)O)C(=O)C2=C1O)/C=C(\CC(=O)O)/O |
SMILES |
CC(=O)C1=C(C=C2CC3=C(C(=CC(=C3)O)O)C(=O)C2=C1O)C=C(CC(=O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=C2CC3=C(C(=CC(=C3)O)O)C(=O)C2=C1O)C=C(CC(=O)O)O |
Synonyms |
Tcm F2 tetracenomycin F2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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